molecular formula C15H12N2O2 B12907772 4-(3-Methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3,4-dihydrophthalazin-1(2H)-one CAS No. 232597-12-5

4-(3-Methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3,4-dihydrophthalazin-1(2H)-one

Cat. No.: B12907772
CAS No.: 232597-12-5
M. Wt: 252.27 g/mol
InChI Key: YTKAUIROIYQCKN-UHFFFAOYSA-N
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Description

4-(4-Hydroxy-3-methylphenyl)phthalazin-1(2H)-one is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a phthalazinone core substituted with a hydroxy and methyl group on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Hydroxy-3-methylphenyl)phthalazin-1(2H)-one typically involves the condensation of 4-hydroxy-3-methylbenzaldehyde with phthalic anhydride under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or polyphosphoric acid, which facilitates the formation of the phthalazinone ring.

Industrial Production Methods

In an industrial setting, the production of 4-(4-Hydroxy-3-methylphenyl)phthalazin-1(2H)-one can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(4-Hydroxy-3-methylphenyl)phthalazin-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The phthalazinone ring can be reduced to form a dihydrophthalazinone derivative.

    Substitution: The hydroxy and methyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products Formed

    Oxidation: Formation of 4-(4-oxo-3-methylphenyl)phthalazin-1(2H)-one.

    Reduction: Formation of 4-(4-hydroxy-3-methylphenyl)dihydrophthalazin-1(2H)-one.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, antioxidant, and neuroprotective properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Hydroxy-3-methylphenyl)phthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Hydroxyphenyl)phthalazin-1(2H)-one
  • 4-(3-Methylphenyl)phthalazin-1(2H)-one
  • 4-(4-Methoxyphenyl)phthalazin-1(2H)-one

Uniqueness

4-(4-Hydroxy-3-methylphenyl)phthalazin-1(2H)-one is unique due to the presence of both hydroxy and methyl groups on the phenyl ring, which can influence its reactivity and biological activity. This dual substitution pattern can enhance its potential as a multifunctional compound in various applications.

Properties

CAS No.

232597-12-5

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

4-(4-hydroxy-3-methylphenyl)-2H-phthalazin-1-one

InChI

InChI=1S/C15H12N2O2/c1-9-8-10(6-7-13(9)18)14-11-4-2-3-5-12(11)15(19)17-16-14/h2-8,18H,1H3,(H,17,19)

InChI Key

YTKAUIROIYQCKN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=NNC(=O)C3=CC=CC=C32)O

Origin of Product

United States

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